molecular formula C7H13NO3 B14601246 Ethyl N-(3-oxopropoxy)ethanimidate CAS No. 60302-06-9

Ethyl N-(3-oxopropoxy)ethanimidate

Cat. No.: B14601246
CAS No.: 60302-06-9
M. Wt: 159.18 g/mol
InChI Key: VYYGPIMMEBMHSY-UHFFFAOYSA-N
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Description

Ethyl N-(3-oxopropoxy)ethanimidate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in perfumes and flavorings . This compound has unique structural features that make it interesting for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(3-oxopropoxy)ethanimidate can be achieved through the esterification reaction between ethyl ethanimidate and 3-oxopropanol. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

Industrial production of esters like this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(3-oxopropoxy)ethanimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N-(3-oxopropoxy)ethanimidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl N-(3-oxopropoxy)ethanimidate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins, influencing cellular processes .

Comparison with Similar Compounds

Ethyl N-(3-oxopropoxy)ethanimidate can be compared with other esters such as:

Uniqueness

What sets this compound apart is its specific structure, which imparts unique chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .

Properties

CAS No.

60302-06-9

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

ethyl N-(3-oxopropoxy)ethanimidate

InChI

InChI=1S/C7H13NO3/c1-3-10-7(2)8-11-6-4-5-9/h5H,3-4,6H2,1-2H3

InChI Key

VYYGPIMMEBMHSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NOCCC=O)C

Origin of Product

United States

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